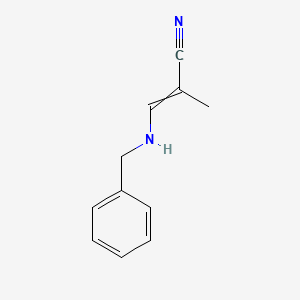
3-(Benzylamino)-2-methylprop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Benzylamino)-2-methylprop-2-enenitrile is an organic compound characterized by the presence of a benzylamino group attached to a nitrile group through a prop-2-ene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzylamino)-2-methylprop-2-enenitrile typically involves the reaction of benzylamine with a suitable precursor. One common method is the aza-type Michael reaction, where benzylamine reacts with an α,β-unsaturated nitrile under mild conditions . The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization or chromatography to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
3-(Benzylamino)-2-methylprop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The benzylamino group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce primary amines or other reduced derivatives.
Scientific Research Applications
3-(Benzylamino)-2-methylprop-2-enenitrile has several scientific research applications:
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: Used in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 3-(Benzylamino)-2-methylprop-2-enenitrile involves its interaction with specific molecular targets. The benzylamino group can form hydrogen bonds and other interactions with enzymes or receptors, influencing their activity. The nitrile group can also participate in nucleophilic addition reactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
3-Benzylamino-1,2-benzisothiazole 1,1-dioxide: This compound has a similar benzylamino group but differs in the presence of a benzisothiazole ring.
3-(Benzylamino)propionitrile: Similar in structure but lacks the methyl group on the prop-2-ene backbone.
Uniqueness
3-(Benzylamino)-2-methylprop-2-enenitrile is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both a benzylamino and a nitrile group allows for diverse chemical transformations and interactions with biological targets.
Properties
CAS No. |
61423-43-6 |
|---|---|
Molecular Formula |
C11H12N2 |
Molecular Weight |
172.23 g/mol |
IUPAC Name |
3-(benzylamino)-2-methylprop-2-enenitrile |
InChI |
InChI=1S/C11H12N2/c1-10(7-12)8-13-9-11-5-3-2-4-6-11/h2-6,8,13H,9H2,1H3 |
InChI Key |
PYYHJYLPSYQIAD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CNCC1=CC=CC=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















